molecular formula C24H30BrN3O3 B11110133 2-Bromo-N-({N'-[(E)-(3,5-DI-tert-butyl-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

2-Bromo-N-({N'-[(E)-(3,5-DI-tert-butyl-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11110133
M. Wt: 488.4 g/mol
InChI Key: BMUFQHVEUZDLSG-UVHMKAGCSA-N
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Description

2-Bromo-N-({N’-[(E)-(3,5-DI-tert-butyl-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a hydrazinecarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-({N’-[(E)-(3,5-DI-tert-butyl-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to form 2-bromobenzamide. This intermediate is then reacted with hydrazine derivatives and aldehydes under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-({N’-[(E)-(3,5-DI-tert-butyl-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Condensation Reactions: The hydrazinecarbonyl group can participate in condensation reactions with other carbonyl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-Bromo-N-({N’-[(E)-(3,5-DI-tert-butyl-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-({N’-[(E)-(3,5-DI-tert-butyl-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-({N’-[(E)-(3,5-DI-tert-butyl-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications and makes it a valuable compound for research and development.

Properties

Molecular Formula

C24H30BrN3O3

Molecular Weight

488.4 g/mol

IUPAC Name

2-bromo-N-[2-[(2E)-2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C24H30BrN3O3/c1-23(2,3)17-11-15(12-18(21(17)30)24(4,5)6)13-27-28-20(29)14-26-22(31)16-9-7-8-10-19(16)25/h7-13,30H,14H2,1-6H3,(H,26,31)(H,28,29)/b27-13+

InChI Key

BMUFQHVEUZDLSG-UVHMKAGCSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2Br

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CNC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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